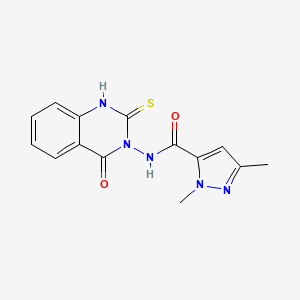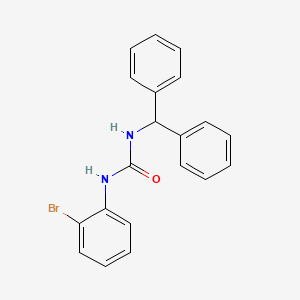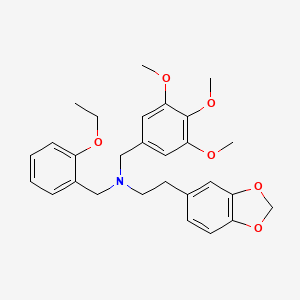![molecular formula C14H19NO2 B4585898 1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
1-[2-(3-methylphenoxy)propanoyl]pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions starting from basic organic or inorganic compounds. For instance, Zhang Dan-shen (2009) described a method to synthesize a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, highlighting the typical procedures involved in synthesizing complex molecules like 1-[2-(3-methylphenoxy)propanoyl]pyrrolidine. This process involves condensation reactions, followed by various functional group transformations (Zhang Dan-shen, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
One area of research focuses on synthetic methodologies and chemical reactions involving compounds structurally related to "1-[2-(3-methylphenoxy)propanoyl]pyrrolidine". For instance, the phosphine-catalyzed [4 + 2] annulation process allows for the synthesis of highly functionalized tetrahydropyridines, demonstrating the utility of such methods in constructing complex nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003). Similarly, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile showcases advanced synthetic routes to key intermediates in pharmaceutical development (Lall et al., 2012).
Biological Activities and Applications
Another critical aspect of the research pertains to the biological activities and potential therapeutic applications of related compounds. For example, compounds with the pyrrolidine structure have been investigated for their antimicrobial properties, demonstrating the broad applicability of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015). Additionally, organocatalytic synthesis approaches have been developed to create spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity, highlighting the importance of these structures in medicinal chemistry due to their significant biological activities (Chen et al., 2009).
Environmental Exposure and Toxicology
Research has also been conducted on the environmental exposure to and toxicology of organophosphorus and pyrethroid pesticides, which, although not directly related to "1-[2-(3-methylphenoxy)propanoyl]pyrrolidine", provides context on the broader implications of chemical exposure and the importance of safety in chemical and pharmaceutical industries (Babina et al., 2012).
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-5-7-13(10-11)17-12(2)14(16)15-8-3-4-9-15/h5-7,10,12H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTMUVNDRWNFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4585819.png)

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)
![N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)
![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)
![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)
![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)
![1-ethyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585867.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)

